Ethyl (2R,3S)-2-amino-3-phenylbutanoate

Description

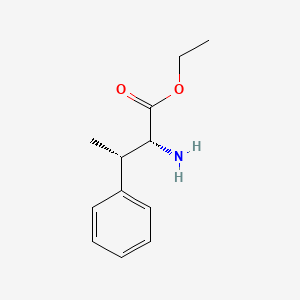

Ethyl (2R,3S)-2-amino-3-phenylbutanoate is a chiral β-amino ester characterized by a phenyl substituent at the C3 position and an amino group at C2 in the (2R,3S) stereochemical configuration. The compound’s stereochemistry and functional groups make it relevant in asymmetric synthesis and pharmaceutical intermediates, particularly for bioactive molecules requiring precise spatial arrangements.

Properties

IUPAC Name |

ethyl (2R,3S)-2-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3/t9-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJCCMPPURKHIM-GXSJLCMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](C)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-2-amino-3-phenylbutanoate typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the chemoenzymatic synthesis, where enzymes such as epoxide hydrolases are used to achieve high enantioselectivity . The reaction conditions often include the use of co-solvents, pH buffer solutions, and specific substrate-to-enzyme ratios to optimize the yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic resolution processes or chemical synthesis using chiral catalysts. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl (2R,3S)-2-amino-3-phenylbutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs that target specific biological pathways.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-2-amino-3-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

Ethyl (R)-2-Amino-3,3-Dimethylbutanoate

- Molecular Formula: C₈H₁₇NO₂; MW: 159.23

- Key Features: A branched β-amino ester with geminal dimethyl groups at C3.

- The absence of aromaticity also limits π-π interactions in supramolecular assemblies.

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

- Molecular Formula: C₉H₁₆F₃NO₂; MW: 233.23

- Key Features: Contains a trifluoroethylamino group and dimethyl substituents.

- Comparison : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, contrasting with the electron-donating phenyl group in the target compound. This difference impacts reactivity in acyl transfer reactions.

Ethyl 2-Phenylacetoacetate

- Molecular Formula : C₁₂H₁₄O₃; MW : 206.24

- Key Features: Features a keto group at C3 instead of an amino group.

- Comparison: The keto group enables keto-enol tautomerism, which is absent in amino esters. This property makes it more reactive in Claisen condensations but less versatile in peptide coupling reactions.

(2R,3S)-3-Phenylisoserine Ethyl Ester

- Molecular Formula: C₁₁H₁₅NO₃; MW: 209.24

- Key Features: Contains both amino and hydroxy groups (C2 and C3).

- Comparison: The additional hydroxy group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents. However, the amino group’s basicity is modulated by the adjacent hydroxyl, differing from the unmodified amino group in the target compound.

Key Observations :

- Yields vary significantly based on steric and electronic factors. For example, trifluoroethylation achieves high crude yields due to the electrophilic nature of the reagent , while asymmetric dihydroxylation requires precise stereocontrol, achieving up to 95% yield .

- The target compound’s synthesis would likely involve asymmetric catalytic methods similar to those used for (2R,3S)-3-phenylisoserine ethyl ester .

Physicochemical Properties and Reactivity

Solubility and Polarity

- Ethyl (2R,3S)-2-amino-3-phenylbutanoate: Moderate polarity due to the phenyl and amino groups; soluble in ethyl acetate and dichloromethane.

- Ethyl (R)-2-amino-3,3-dimethylbutanoate: Lower polarity due to alkyl groups; higher solubility in nonpolar solvents .

- Ethyl 2-phenylacetoacetate: Enhanced solubility in polar aprotic solvents (e.g., DMF) due to keto-enol tautomerism .

Stability and Reactivity

- Amino esters like the target compound are prone to racemization under basic conditions, whereas trifluoroethylamino derivatives exhibit enhanced stability against nucleophilic attack .

- The phenyl group in the target compound may participate in π-stacking interactions, influencing crystal packing and solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.